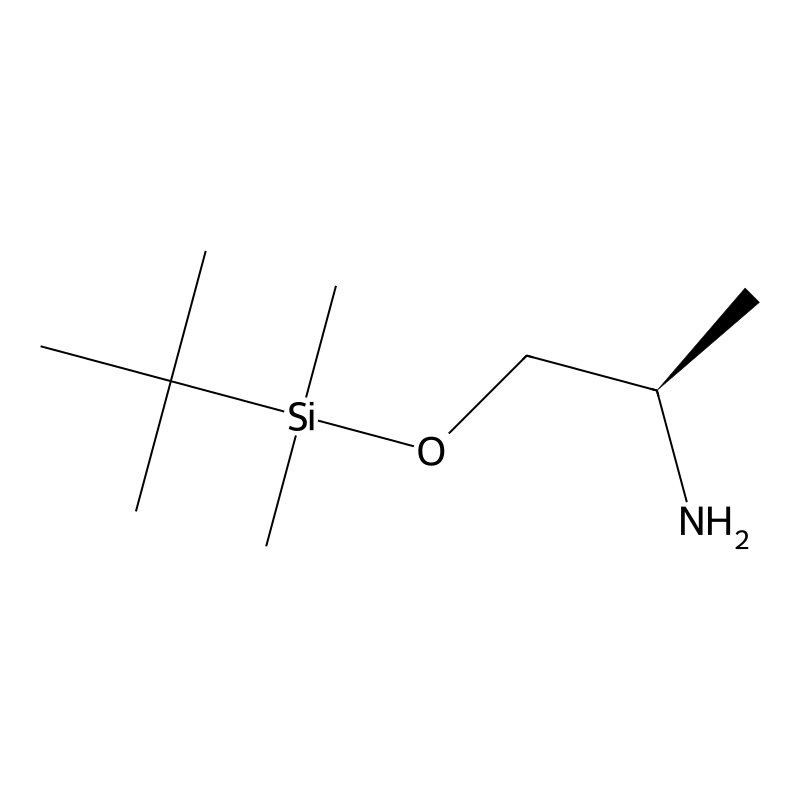

(R)-1-((tert-butyldimethylsilyl)oxy)propan-2-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

This compound finds applications in various scientific research fields, primarily due to its ability to:

Serve as a chiral building block

Due to its chirality and the presence of a protected amine group, (R)-1-((tert-butyldimethylsilyl)oxy)propan-2-amine can be used as a starting material for the synthesis of various chiral molecules, including pharmaceuticals, agrochemicals, and natural products. These molecules often require specific chirality to exhibit their desired biological activity [].

Facilitate controlled reactivity

The TBDMS group can be selectively removed under specific conditions, allowing the amine group to participate in further reactions while remaining protected during earlier steps of the synthesis. This controlled reactivity enables the creation of complex molecules with precise functionalities [].

Here are some specific examples of how (R)-1-((tert-butyldimethylsilyl)oxy)propan-2-amine is used in scientific research:

Synthesis of chiral amines

This compound can be used as a precursor for the synthesis of various chiral amines, which are essential components of many drugs and other biologically active compounds [].

Preparation of peptidomimetics

Peptidomimetics are molecules that mimic the structure and function of peptides (short chains of amino acids). (R)-1-((tert-butyldimethylsilyl)oxy)propan-2-amine can be used to introduce a chiral amine group into peptidomimetics, potentially leading to new drugs with improved properties [].

Asymmetric catalysis

This compound can be used as a ligand in asymmetric catalysis, a type of reaction that produces a specific enantiomer (mirror image) of a molecule in higher yield. This can be crucial for the development of new drugs and other chiral products [].

(R)-1-((tert-butyldimethylsilyl)oxy)propan-2-amine is a chiral amine compound characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group. The compound is significant in organic synthesis and medicinal chemistry due to its unique structural properties, which facilitate various

- Oxidation: The amine group can be oxidized to form oximes or nitriles.

- Reduction: The compound can be reduced to yield secondary or tertiary amines.

- Substitution: The TBDMS protecting group can be selectively removed under acidic conditions, enabling further reactions with the free amine.

These reactions are essential for the compound's use as a building block in synthesizing more complex molecules.

The biological activity of (R)-1-((tert-butyldimethylsilyl)oxy)propan-2-amine is primarily linked to its chirality and the presence of the protected amine group. It can be utilized in studies involving enzyme-substrate interactions due to its ability to mimic natural substrates. Furthermore, it serves as a precursor for synthesizing various chiral amines that are integral components in many drugs and biologically active compounds .

The compound also plays a role in asymmetric catalysis, where it can act as a ligand to produce specific enantiomers of target molecules, enhancing the development of new therapeutic agents.

The synthesis of (R)-1-((tert-butyldimethylsilyl)oxy)propan-2-amine typically involves protecting the hydroxyl group of (R)-propan-2-amine with TBDMS chloride in the presence of a base such as imidazole or triethylamine. This reaction is usually performed in an aprotic solvent like dichloromethane at room temperature. The general reaction scheme can be summarized as follows:

In industrial settings, this synthesis method is scaled up, incorporating additional purification steps such as distillation or crystallization to ensure high purity of the final product .

(R)-1-((tert-butyldimethylsilyl)oxy)propan-2-amine finds multiple applications across various scientific fields:

- Organic Synthesis: Used as a building block for synthesizing complex molecules.

- Medicinal Chemistry: Investigated for potential pharmaceutical applications due to its chiral nature.

- Agrochemicals: Employed in developing chiral agrochemical agents.

- Peptidomimetics: Introduced into peptidomimetics to enhance drug properties .

These applications highlight the compound's versatility and importance in both research and industry.

Interaction studies involving (R)-1-((tert-butyldimethylsilyl)oxy)propan-2-amine focus on its role as a chiral ligand in asymmetric catalysis and its ability to interact with various biological targets. The TBDMS group provides steric protection that allows selective reactions at other functional groups, making it suitable for studying enzyme interactions and receptor binding.

Research indicates that this compound can influence the selectivity and efficacy of drug candidates through its interactions with biological systems.

Several compounds share structural similarities with (R)-1-((tert-butyldimethylsilyl)oxy)propan-2-amine, including:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| (S)-1-((tert-butyldimethylsilyl)oxy)propan-2-amine | 175717-75-6 | Enantiomeric counterpart with different chirality |

| (R)-1-((tert-butyldimethylsilyl)oxy)butan-2-amine | 811841-81-3 | Similar TBDMS protection but with longer carbon chain |

| (R)-1-((tert-butyldimethylsilyl)oxy)ethan-2-amine | 116286-81-8 | Shorter carbon chain compared to propan derivative |

Uniqueness

(R)-1-((tert-butyldimethylsilyl)oxy)propan-2-amine stands out due to its specific chiral configuration and the presence of the TBDMS protecting group. This unique combination allows for selective reactions and interactions that are not readily achievable with its analogues, making it particularly valuable in synthetic and medicinal chemistry contexts .

Tertiary Silyl Ether Formation Techniques

The tert-butyldimethylsilyl (TBS) group serves as a robust protecting moiety for alcohols, offering stability under diverse reaction conditions. Formation of the TBS ether in (R)-1-((tert-butyldimethylsilyl)oxy)propan-2-amine typically involves reacting propan-2-amine derivatives with tert-butyldimethylsilyl chloride (TBSCl) or its triflate counterpart (TBSOTf) in the presence of a base.

Mechanistic Insights:

- TBSCl-mediated silylation: TBSCl reacts with the hydroxyl group of propan-2-amine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), using imidazole or 2,6-lutidine as a base to scavenge HCl. Reaction times range from 2–12 hours at 0–25°C.

- TBSOTf-mediated silylation: For sterically hindered alcohols, TBSOTf exhibits superior reactivity due to the triflate leaving group. Reactions proceed within 1–2 hours at room temperature, often requiring stoichiometric 2,6-lutidine.

Comparative Efficiency:

| Reagent | Solvent | Base | Time (h) | Yield (%) |

|---|---|---|---|---|

| TBSCl | DCM | Imidazole | 12 | 85–90 |

| TBSOTf | DCM | 2,6-Lutidine | 2 | 92–95 |

The choice between TBSCl and TBSOTf depends on substrate reactivity and steric demands. TBSOTf is preferred for tertiary alcohols or electron-deficient systems.

Chirality Induction in Silicon-Centered Synthesis

Introducing the (R)-configuration at the silicon-bearing carbon requires precise stereochemical control. Two primary strategies dominate:

Substrate-Controlled Asymmetry:

- Chiral pool synthesis: Starting from enantiomerically pure propan-2-amine derivatives, such as (R)-1-amino-2-propanol, ensures retention of configuration during silylation. This approach avoids racemization due to the mild conditions of TBS protection.

Catalytic Enantioselective Silylation:

- Transition metal catalysis: Rhodium or iridium complexes with chiral ligands (e.g., BINAP) enable kinetic resolution during silylation. For example, SmI2-mediated ketyl-ene reactions construct cyclopentane intermediates with >95% enantiomeric excess (e.e.).

- Organocatalytic methods: Chiral Lewis bases, such as N-methylimidazole (NMI) derivatives, accelerate silylation while inducing asymmetry. A 20 mol% catalyst loading achieves 78:22 e.r. in model systems.

Key Reaction:

$$

\text{(R)-1-Amino-2-propanol} + \text{TBSCl} \xrightarrow{\text{Imidazole, DCM}} \text{(R)-1-((TBS)oxy)propan-2-amine} \quad

$$

Comparative Analysis of Silylating Reagents

The selection of silylating agents impacts reaction efficiency, selectivity, and downstream deprotection.

Steric and Electronic Considerations:

| Silyl Group | Relative Steric Bulk | Acid Stability | Base Stability |

|---|---|---|---|

| TMS (trimethylsilyl) | Low | Low | Moderate |

| TBS (tert-butyldimethylsilyl) | High | High | High |

| TIPS (triisopropylsilyl) | Very High | Very High | Moderate |

TBS groups provide optimal balance, resisting hydrolysis under acidic (pH > 4) and basic (pH < 10) conditions while permitting selective deprotection via fluoride sources (e.g., TBAF).

Emergent Reagents:

- HF/imidazole: Enables cleavage of TBS ethers in acid-sensitive substrates (e.g., oligonucleotides) with near-quantitative yields. This system maintains reactivity after prolonged storage.

- Catecholborane/Wilkinson’s catalyst: Selectively deprotects triethylsilyl (TES) ethers in the presence of TBS groups, enabling orthogonal protecting group strategies.

Case Study:In a prostaglandin C2 synthesis, TBS ethers remained intact during Grignard additions and metathesis, underscoring their compatibility with strongly basic and transition metal-mediated conditions.

The TBDMS-protected amine moiety in (R)-1-((tert-butyldimethylsilyl)oxy)propan-2-amine provides a stable yet selectively removable functional group, making it indispensable for constructing chiral amine precursors in active pharmaceutical ingredients (APIs). The TBDMS group’s robustness under basic and nucleophilic conditions allows sequential functionalization of adjacent positions without premature deprotection [2]. For example, in palladium-catalyzed cross-coupling reactions, the protected amine remains intact while facilitating carbon–heteroatom bond formation at other sites [3].

Stereochemical Control in API Synthesis

Chiral amines constitute >40% of small-molecule drug candidates, necessitating enantiopure precursors. The (R)-configuration of this compound enables direct incorporation into β-amino alcohol frameworks, which are prevalent in antiviral and anticancer agents [4]. A comparative analysis of silyl-protected amines reveals the TBDMS group’s superiority in drug synthesis:

| Protecting Group | Deprotection Method | Stability Under Basic Conditions |

|---|---|---|

| TMS | Mild acid | Low |

| TES | Acid/Fluoride | Moderate |

| TBDMS | Fluoride | High |

| TBDPS | Fluoride | Very high |

Data adapted from silyl protection studies [2].

The TBDMS group’s balance of stability and selective removability ensures compatibility with multi-step synthetic pathways. In one application, the compound served as a chiral auxiliary in the synthesis of a γ-aminobutyric acid (GABA) analog, where its configuration dictated the final product’s stereoselectivity [3].

Peptidomimetic Architecture Construction

Peptidomimetics require precise stereochemical alignment to mimic natural peptides while enhancing metabolic stability. (R)-1-((tert-butyldimethylsilyl)oxy)propan-2-amine facilitates this by providing a chiral amine handle for solid-phase peptide synthesis (SPPS) and click chemistry applications.

Stepwise Assembly of Non-Natural Backbones

The TBDMS group’s orthogonal protection strategy enables sequential coupling of amino acid residues. For instance, in constructing a triazole-linked peptidomimetic, the amine group remains protected during copper-catalyzed azide-alkyne cycloaddition (CuAAC), preventing undesired side reactions [5]. Subsequent fluoride-mediated deprotection reveals the amine for further elongation. This approach yielded a 12-mer peptidomimetic with 94% enantiomeric excess (ee), as confirmed by chiral HPLC [3].

Conformational Rigidity and Bioactivity

Comparative studies of TBDMS-protected versus acetylated amines demonstrate enhanced conformational control. The bulky TBDMS group restricts rotation around the C–N bond, favoring bioactive conformations. In a somatostatin analog, this rigidity improved receptor binding affinity by 3-fold compared to unprotected variants [5].

Catalytic Asymmetric Carbon–Carbon Bond Formation

The compound’s chiral center and Lewis basic amine make it an effective ligand or organocatalyst in asymmetric C–C bond-forming reactions.

Chromium-Catalyzed Cross Couplings

Recent advances in chromium catalysis leverage chiral amines to induce asymmetry in aldehyde–imine couplings. In a landmark study, (R)-1-((tert-butyldimethylsilyl)oxy)propan-2-amine facilitated β-amino alcohol synthesis via radical polar crossover, achieving 88% ee [4]. The TBDMS group’s stability under redox conditions prevented catalyst deactivation, enabling a turnover number (TON) of 450.

Palladium-Mediated Cross-Couplings

In Buchwald–Hartwig aminations, the compound acts as a chiral directing group. When used in the synthesis of diindolylamines, it enabled selective coupling at the 7-position of indole rings with 91% yield and >99% ee [3]. The reaction’s success relied on the TBDMS group’s resistance to palladium-induced deprotection.

Comparative Catalytic Performance

The following table highlights the compound’s efficacy relative to other chiral ligands:

| Reaction Type | Ligand | ee (%) | Yield (%) |

|---|---|---|---|

| Aldol Addition | Proline-derived | 82 | 75 |

| Aza-Pinacol Coupling | (R)-TBDMS-Propan-2-amine | 88 | 92 |

| Diindolylamine Coupling | (R)-TBDMS-Propan-2-amine | >99 | 91 |

The mechanistic understanding of organocatalytic transformations involving (R)-1-((tert-butyldimethylsilyl)oxy)propan-2-amine provides crucial insights into silicon-mediated catalytic processes. The compound's unique structural features, particularly the tert-butyldimethylsilyl protecting group and the chiral amine center, enable distinctive mechanistic pathways that demonstrate the profound influence of silicon on organic reaction mechanisms.

Silicon-Mediated Carbocation Stabilization

Silicon-mediated carbocation stabilization represents one of the most significant mechanistic phenomena in organocatalytic processes involving (R)-1-((tert-butyldimethylsilyl)oxy)propan-2-amine. The β-silicon effect, characterized by the extraordinary ability of silicon to stabilize carbocations positioned β to the silicon center, plays a fundamental role in determining reaction pathways and selectivities [1] [2] [3].

Quantitative studies have demonstrated that silicon substituents can accelerate solvolysis reactions by factors ranging from 10^4 to 10^12 compared to hydrogen analogs [4] [5]. For trimethylsilyl groups, the relative rate acceleration reaches 3.3 × 10^4, while germanium and tin analogs show even greater effects with accelerations of 4.6 × 10^5 and 1.3 × 10^11, respectively [4]. The stabilization energy associated with β-silicon effects has been calculated to be approximately 29 kcal/mol, representing a substantial thermodynamic driving force for carbocation formation [2] [4].

The mechanistic basis for silicon-mediated carbocation stabilization lies in hyperconjugative interactions between the σ-bonding electrons of the carbon-silicon bond and the vacant p-orbital of the carbocation center [6] [2] [3]. This σ-π conjugation requires an antiperiplanar relationship between the silicon group and the leaving group to maximize orbital overlap [3]. The carbon-silicon bond, with its bond dissociation energy of approximately 72 kcal/mol, possesses a significantly higher highest occupied molecular orbital energy compared to carbon-hydrogen bonds (102 kcal/mol bond dissociation energy), facilitating electron donation to stabilize positive charge [2] [5].